Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Colorimetric Sensing

Field: Point-of-Care (POC) Diagnostics

Application: Colorimetric sensing offers instant reporting via visible signals.

Synthesis of Pyridines and Pyrimidines

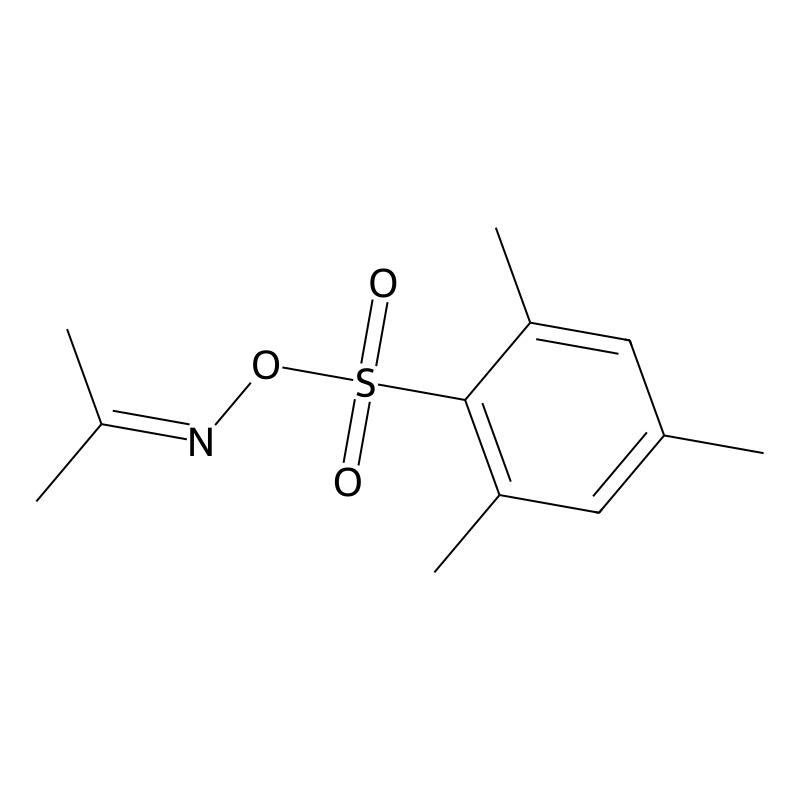

Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is an organic compound characterized by the molecular formula C₁₂H₁₇NO₃S and a molecular weight of 255.33 g/mol. It is identified by the CAS number 81549-07-7 and is recognized for its structural features, including an acetoxime group linked to a sulfonate derived from 2,4,6-trimethylphenol. This compound appears as a crystalline solid and has notable physical properties such as a melting point of approximately 96 °C and a predicted boiling point of around 366.4 °C .

- Electrophilic Amination: This compound acts as a reagent in electrophilic aminating reactions involving Grignard reagents, facilitating the introduction of amine groups into organic molecules .

- Deprotection Reactions: The acetoxime moiety can be hydrolyzed under acidic or basic conditions to regenerate the corresponding carbonyl compound .

While specific biological activity data for Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is limited, compounds with similar structures often exhibit biological properties such as antimicrobial or antitumor activities. Its role as a protecting group in synthetic chemistry may indirectly contribute to the development of biologically active compounds.

The synthesis of Acetoxime O-(2,4,6-Trimethylphenylsulfonate) typically involves the reaction of 2,4,6-trimethylphenol with an appropriate sulfonyl chloride to form the sulfonate ester. This is followed by the introduction of an acetoxime group through reaction with hydroxylamine hydrochloride in the presence of a base. The general synthetic pathway can be summarized as follows:

- Formation of Sulfonate Ester:

- React 2,4,6-trimethylphenol with sulfonyl chloride.

- Introduction of Acetoxime:

- Treat the resulting sulfonate ester with hydroxylamine hydrochloride and a base (e.g., sodium acetate) to yield Acetoxime O-(2,4,6-Trimethylphenylsulfonate).

Acetoxime O-(2,4,6-Trimethylphenylsulfonate) finds applications primarily in organic synthesis, particularly in:

- Protecting Group Chemistry: It serves as a protecting agent for carbonyl functionalities during multi-step synthetic routes.

- Reagent in Organic Reactions: Its utility in electrophilic amination reactions makes it valuable in synthesizing complex organic molecules.

Several compounds share structural similarities with Acetoxime O-(2,4,6-Trimethylphenylsulfonate), including:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Acetoxime O-(p-Toluenesulfonate) | Similar acetoxime and sulfonate structure | Commonly used as a protecting group |

| Benzoylacetoxime | Contains a benzoyl group instead of sulfonate | Often utilized in acylation reactions |

| Acetoxyphenylsulfonate | Contains an acetoxy group linked to phenyl sulfonate | Used for similar protective applications |

Acetoxime O-(2,4,6-Trimethylphenylsulfonate) stands out due to its specific trimethyl substitution pattern on the phenyl ring, which may influence its reactivity and stability compared to other similar compounds.

The development of acetoxime O-(2,4,6-trimethylphenylsulfonate) emerged from extensive research into electrophilic amination methodologies throughout the latter half of the twentieth century. Early investigations into electrophilic amination began with the recognition that traditional methods for introducing amino groups into organic molecules often required harsh conditions or complex multi-step procedures. The need for more efficient and mild amination strategies drove researchers to explore hydroxylamine-derived reagents as alternatives to the more hazardous chloramine-based systems that had previously dominated the field.

Narasaka and coworkers played a pivotal role in the early development of O-sulfonyloxime chemistry, establishing foundational principles for copper-catalyzed electrophilic amination of Grignard reagents. Their systematic investigations revealed that O-sulfonyloximes could serve as effective aminating reagents, particularly when combined with copper catalysis. This work represented a significant departure from previous approaches and laid the groundwork for more sophisticated amination strategies. The research demonstrated that copper catalysis not only improved reaction efficiency but also expanded the scope of compatible substrates, making the methodology more practical for synthetic applications.

The specific development of acetoxime O-(2,4,6-trimethylphenylsulfonate) built upon these early discoveries, with researchers recognizing the need for more stable and selective aminating reagents. Erdik and colleagues conducted extensive studies on the electrophilic amination of organozinc reagents, demonstrating that acetoxime O-(2,4,6-trimethylphenylsulfonate) could effectively aminate both diarylzincs and triarylzincates. This work expanded the understanding of the reagent's versatility and established its utility beyond Grignard chemistry. The systematic exploration of reaction conditions, catalyst effects, and substrate scope contributed to the refinement of protocols that remain influential in contemporary synthetic methodology.

Nomenclature and Chemical Classification

Acetoxime O-(2,4,6-trimethylphenylsulfonate) belongs to the broader class of O-sulfonyloximes, which are characterized by the presence of a sulfonyl group attached to the oxygen atom of an oxime functionality. The compound is systematically named as (propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate according to International Union of Pure and Applied Chemistry nomenclature conventions. Alternative nomenclature includes acetone O-(2,4,6-trimethylphenylsulfonyl)oxime and O-(2,4,6-trimethylphenylsulfonyl)acetoxime, reflecting different approaches to describing the structural connectivity.

The molecular formula C₁₂H₁₇NO₃S corresponds to a molecular weight of 255.33 grams per mole, with the compound assigned Chemical Abstracts Service number 81549-07-7. The structure incorporates several key functional elements that contribute to its reactivity profile. The acetoxime moiety provides the electrophilic nitrogen center that participates in amination reactions, while the mesitylenesulfonyl group serves as an effective leaving group that facilitates nucleophilic attack by organometallic reagents. The 2,4,6-trimethylphenyl substitution pattern creates steric hindrance around the sulfonate group, which influences both the stability of the reagent and its selectivity in chemical transformations.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 81549-07-7 |

| Molecular Formula | C₁₂H₁₇NO₃S |

| Molecular Weight | 255.33 g/mol |

| Melting Point | 94.0-98.0°C |

| Physical State | White to almost white crystalline powder |

| Solubility | Soluble in ether, tetrahydrofuran; partially soluble in benzene |

| Purity (High Performance Liquid Chromatography) | ≥98.0% |

The compound exhibits characteristic physical properties that facilitate its handling and application in synthetic procedures. The crystalline powder form provides stability during storage and enables precise measurement for synthetic applications. The melting point range of 94.0-98.0°C indicates good thermal stability under typical laboratory conditions, while the solubility profile in common organic solvents makes it compatible with standard synthetic protocols. The high purity achievable through conventional purification methods ensures consistent performance in chemical transformations.

Significance in Modern Organic Synthesis

Acetoxime O-(2,4,6-trimethylphenylsulfonate) has established itself as a cornerstone reagent in contemporary electrophilic amination methodology, offering unique advantages over alternative aminating agents. The compound's significance stems from its ability to facilitate the direct introduction of nitrogen functionality into carbon-carbon bonds formed by organometallic reagents, providing a streamlined approach to amine synthesis. This capability addresses a fundamental challenge in organic synthesis, where the construction of carbon-nitrogen bonds often requires complex multi-step sequences or harsh reaction conditions that limit functional group compatibility.

The reagent's compatibility with copper catalysis represents a particularly important advancement in synthetic methodology. Research has demonstrated that the use of copper(I) iodide or magnesium chloride as catalysts in the amination of aryl Grignard reagents dramatically reduces reaction times while simultaneously increasing product yields. This catalytic enhancement makes the methodology more practical for large-scale applications and enables the synthesis of complex molecules that would be difficult to access through alternative routes. The mechanistic understanding of these copper-catalyzed processes has also contributed to the development of related amination strategies, expanding the toolkit available to synthetic chemists.

Table 2: Synthetic Applications and Performance Metrics

| Application | Substrate Class | Catalyst | Typical Yield Range | Key Advantages |

|---|---|---|---|---|

| Grignard Amination | Aryl Grignard reagents | Copper(I) iodide | 43-99% | Reduced reaction time, high selectivity |

| Organozinc Amination | Diarylzincs | Copper cyanide | Moderate to good | Atom economic process |

| Mixed Metal Amination | Organocopper reagents | Copper cyanide | Variable | Enhanced functional group tolerance |

The atom-economic nature of reactions involving acetoxime O-(2,4,6-trimethylphenylsulfonate) represents another significant advantage in modern synthetic practice. Unlike many traditional amination methods that generate substantial quantities of waste products, this reagent enables efficient nitrogen incorporation with minimal by-product formation. This characteristic aligns with contemporary emphasis on sustainable synthetic practices and has contributed to the reagent's adoption in both academic and industrial settings. The ability to perform selective amination under mild conditions while maintaining high atom economy makes this reagent particularly valuable for the synthesis of pharmaceutically relevant compounds and natural products.

The versatility of acetoxime O-(2,4,6-trimethylphenylsulfonate) extends beyond simple amination reactions to include applications in more complex synthetic transformations. Research has demonstrated its utility in tandem reaction sequences where amination is coupled with other bond-forming processes, enabling the rapid assembly of complex molecular architectures. The reagent's stability and predictable reactivity patterns make it suitable for automated synthesis platforms and flow chemistry applications, positioning it as a valuable tool for high-throughput synthetic campaigns. These characteristics have contributed to its recognition as an essential reagent in modern organic synthesis laboratories worldwide.